2-(cyclopropanecarboxamido)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)oxazole-4-carboxamide
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Overview
Description
2-(Cyclopropanecarboxamido)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)oxazole-4-carboxamide is a multifaceted chemical compound characterized by its cyclopropanecarboxamido and thiazol-2-yl sulfamoyl functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(cyclopropanecarboxamido)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)oxazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of key intermediates such as oxazole-4-carboxylic acid, which is then converted into 2-(cyclopropanecarboxamido)oxazole-4-carboxylic acid. The next critical step involves coupling the cyclopropanecarboxamido intermediate with a sulfonamide derivative of 4-thiazolyl phenylamine under acidic or basic conditions to achieve the target compound.
Industrial Production Methods: In industrial settings, the production of this compound can be optimized for yield and efficiency through large-scale batch processing or continuous flow synthesis techniques. Employing catalytic reactions and optimizing temperature, pressure, and solvent selection are crucial parameters to maximize the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions it Undergoes:
Oxidation: This compound may undergo oxidation reactions, particularly at the cyclopropane ring, resulting in ring-opening or introduction of additional functional groups.
Reduction: Reduction reactions can target the oxazole ring, modifying the compound's reactivity and stability.
Substitution: The presence of the phenyl and thiazole rings allows for various substitution reactions, such as halogenation or alkylation, which can modify the compound’s electronic properties.
Common Reagents and Conditions:
Oxidizing agents like hydrogen peroxide or potassium permanganate
Reducing agents such as lithium aluminum hydride or palladium on carbon
Substitution reagents like alkyl halides or acyl chlorides
Major Products Formed:
Oxidized derivatives with additional hydroxyl or carbonyl groups
Reduced analogs with altered ring structures
Substituted compounds with modified aromatic rings
Scientific Research Applications
Biology: 2-(Cyclopropanecarboxamido)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)oxazole-4-carboxamide exhibits significant biological activity, making it a valuable tool for studying enzyme inhibition, protein-ligand interactions, and cell signaling pathways.
Medicine: Owing to its unique pharmacological properties, this compound is a candidate for drug development targeting specific diseases, including certain types of cancer, infectious diseases, and inflammatory conditions.
Industry: Its stability and reactivity make it useful in the manufacture of high-performance materials, coatings, and polymers.
Mechanism of Action
The compound's mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. This can inhibit or activate signaling pathways, leading to therapeutic effects. The thiazole and oxazole rings play crucial roles in the binding affinity and selectivity of the compound, while the cyclopropanecarboxamido group contributes to its stability and bioavailability.
Comparison with Similar Compounds
Similar compounds include other oxazole and thiazole derivatives, which share structural features but differ in their specific functional groups and reactivity. What sets 2-(cyclopropanecarboxamido)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)oxazole-4-carboxamide apart is its combination of cyclopropanecarboxamido, sulfonamide, and oxazole functionalities, providing a unique balance of chemical stability, biological activity, and synthetic accessibility.
Properties
IUPAC Name |
2-(cyclopropanecarbonylamino)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O5S2/c23-14(10-1-2-10)21-16-20-13(9-27-16)15(24)19-11-3-5-12(6-4-11)29(25,26)22-17-18-7-8-28-17/h3-10H,1-2H2,(H,18,22)(H,19,24)(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRRTDNKZRUXEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CO2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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